カンナビゲロール

概要

説明

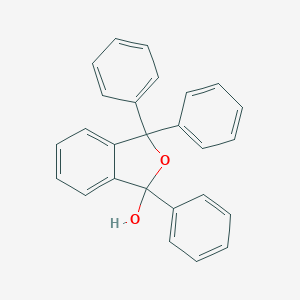

カンナビゲロールは、Cannabis sativa植物に含まれる非精神活性カンナビノイドです。テトラヒドロカンナビノールやカンナビジオールなどの他のカンナビノイドの前駆体であるため、しばしば「すべてのカンナビノイドの母」と呼ばれます。カンナビゲロールは、植物で最初に形成されるカンナビゲロール酸から得られます。 抗炎症作用、抗菌作用、神経保護作用など、潜在的な治療効果があることから、大きな注目を集めています .

科学的研究の応用

カンナビゲロールは、科学研究で幅広い応用範囲を持っています。

化学: カンナビゲロールは、その独自の化学特性と、他のカンナビノイドを合成するための前駆体としての可能性について研究されています。

生物学: 研究により、カンナビゲロールは抗菌作用を示すことが明らかになり、新しい抗生物質の開発候補となっています.

医学: カンナビゲロールは、抗炎症作用、抗がん作用、神経保護作用など、潜在的な治療効果について調査されています

産業: カンナビゲロールは、炎症を軽減しコラーゲンの生成を促進するなど、潜在的な皮膚の健康効果があることから、化粧品業界で使用されています.

作用機序

カンナビゲロールは、さまざまな分子標的と経路を通じてその効果を発揮します。カンナビノイド受容体CB1およびCB2と相互作用しますが、他のカンナビノイドに比べてこれらの受容体に対する親和性は低いです。カンナビゲロールは、一過性受容体電位バニロイド1(TRPV1)を活性化し、それを脱感作させて痛みシグナルをブロックします。 さらに、CB2受容体を活性化することによりβ-エンドルフィンを放出します .

生化学分析

Biochemical Properties

CBG interacts with various biomolecules, contributing to its broad pharmacological profile. It exhibits anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . CBG interacts with G-protein-coupled receptors, influencing a wide range of biological activities . It also shows significant activity against several receptors from the TRP superfamily .

Cellular Effects

CBG has a profound impact on various types of cells and cellular processes. It exhibits anti-inflammatory, antibacterial, and antifungal activities, regulates the redox balance, and exerts neuromodulatory effects . CBG also shows anticancer properties, inhibiting biofilm formation and reducing the population of MRSA persisters .

Molecular Mechanism

CBG exerts its effects at the molecular level through various mechanisms. It acts as an agonist at α2-adrenergic receptors, which can dampen sympathetic nervous system activity . It also activates transient receptor potential vanilloid (TRPV) and ankyrin (TRPA) channels, causing Ca2+ influx that activates Ca2±sensitive enzymes .

Temporal Effects in Laboratory Settings

The effects of CBG change over time in laboratory settings. For instance, CBG was able to reduce the population of MRSA persisters to below the detection threshold within 30 minutes of treatment

Dosage Effects in Animal Models

In animal models, the effects of CBG vary with different dosages. For example, acute administration of CBG significantly lowered mean blood pressure in mice, with no apparent dose responsiveness

Metabolic Pathways

CBG is involved in various metabolic pathways. It is generated during the non-enzymatic decarboxylation of CBGA, a key compound in the biosynthesis of phytocannabinoids . CBG is the common substrate to multiple cannabinoid synthases .

準備方法

合成ルートと反応条件: カンナビゲロールは、さまざまな方法で合成できます。一般的なアプローチの1つは、カンナビゲロール酸の脱カルボキシル化です。 このプロセスでは、通常、カンナビゲロール酸を特定の温度に加熱してカルボキシル基を除去し、カンナビゲロールを形成します .

工業生産方法: カンナビゲロールの工業生産では、しばしば酵母バイオシンセシスが用いられます。 この方法では、遺伝子組み換えされた酵母株を使用して、従来の植物抽出法に比べてより持続可能で費用対効果の高い方法でカンナビゲロールを生産します .

化学反応の分析

反応の種類: カンナビゲロールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その化学構造と特性を変える可能性があります。

一般的な試薬と条件:

酸化: カンナビゲロールは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。

還元: カンナビゲロールの還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、カンナビゲロールの酸化はカンナビゲロールキノンを形成し、還元はジヒドロカンナビゲロールを生成する可能性があります .

類似化合物との比較

カンナビゲロールは、テトラヒドロカンナビノール、カンナビジオール、カンナビノールなどの他のカンナビノイドと比較されることがよくあります。テトラヒドロカンナビノールは精神活性効果で知られていますが、カンナビゲロールは精神活性ではありません。カンナビジオールは、抗炎症作用や神経保護作用など、カンナビゲロールと共通の治療特性をいくつか持っていますが、カンナビゲロールは独特の抗菌特性を持っています。 カンナビノールは、カンナビゲロールでは顕著ではない鎮静効果で知られています .

類似化合物:

- テトラヒドロカンナビノール

- カンナビジオール

- カンナビノール

カンナビゲロールは、テトラヒドロカンナビノールに関連する精神活性効果なしに、幅広い薬理学的プロファイルと潜在的な治療用途があることで際立っています .

特性

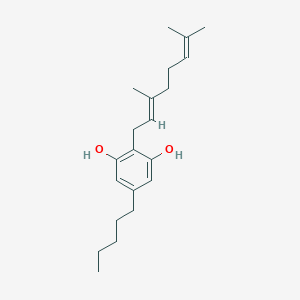

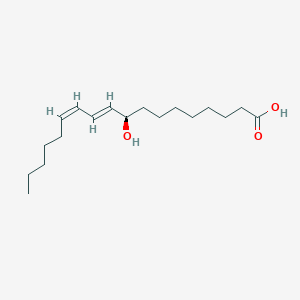

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXACEHWTBCFNSA-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014168 | |

| Record name | Cannabigerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25654-31-3, 2808-33-5 | |

| Record name | Cannabigerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabigerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabigerol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabigerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cannabigerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CBG exhibits a complex pharmacological profile, interacting with multiple targets.

- α2-Adrenoreceptors (α2AR): CBG acts as an agonist at α2AR, leading to the inhibition of presynaptic norepinephrine release. This mechanism is thought to contribute to its blood pressure-lowering effects observed in mice. [, ]

- 5-HT1A Receptors: CBG displays antagonistic activity at 5-HT1A receptors, potentially contributing to its anxiolytic-like effects. []

A:

- Spectroscopic Data: Spectroscopic characterization, including NMR (1H and 13C) and mass spectrometry data, can be found in publications describing the isolation and characterization of CBG from Cannabis sativa. [, ]

ANone: CBG itself is not known to possess catalytic properties. It is not an enzyme or a catalyst involved in known chemical reactions. Its therapeutic potential stems from its interactions with various biological targets, influencing physiological processes.

A: Yes, computational studies have investigated the interactions of CBG with potential therapeutic targets. One study used molecular docking simulations to explore the binding mode of CBG with cyclooxygenase-2 (COX-2), suggesting potential as a COX-2 inhibitor. [] Another study employed in silico modeling to screen CBG and other cannabinoids for their potential to inhibit the SARS-CoV-2 main protease (Mpro) and spike-ACE2 complex, identifying CBG and related compounds as promising candidates. []

ANone: While specific SAR studies focusing solely on CBG are limited, research on related cannabinoids provides insights:

- Alkyl Side Chain: Modifications to the length and branching of the alkyl side chain can significantly impact cannabinoid activity. For instance, cannabigerol-dimethyl heptyl (CBG-DMH), a synthetic analog of CBG with a modified side chain, exhibited enhanced ocular hypotensive effects compared to CBG. []

- Hydroxyl Groups: The presence and position of hydroxyl groups also play a crucial role in determining activity and receptor binding affinity. []

A: Research on CBG formulation is still in early stages. One study investigating the pharmacokinetics of CBG and cannabigerolic acid (CBGA) in dogs highlighted that CBGA is absorbed significantly better than CBG, suggesting the potential importance of formulation strategies to enhance CBG bioavailability. []

ANone: While CBG itself is not typically considered a hazardous substance, regulations surrounding cannabis-derived compounds vary significantly globally. Researchers and manufacturers need to be aware of and comply with all applicable regulations regarding the sourcing, production, testing, labeling, and distribution of CBG-containing products.

ANone:

- Absorption: CBG is absorbed following oral, topical, and intraperitoneal administration, but its bioavailability can vary depending on the route of administration and formulation. [, ]

- Metabolism: CBG is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2J2, into various metabolites, including hydroxylated and di-oxygenated products. []

ANone: Preclinical studies suggest that CBG exhibits a range of potentially therapeutic effects:

- Anti-inflammatory Effects: CBG attenuated microglial activation and the production of pro-inflammatory mediators in both in vitro and in vivo models of multiple sclerosis. []

- Anti-cancer Effects: CBG demonstrated anti-tumoral activity in various cancer cell lines, including glioblastoma, pancreatic ductal adenocarcinoma, and ovarian cancer cells. [, , ]

- Neuroprotective Effects: CBG exhibited neuroprotective properties in models of Huntington's disease and Alzheimer's disease. [, ]

- Antibacterial Effects: CBG showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and eradicating persistent cells. []

ANone: Research on specific biomarkers for monitoring CBG treatment efficacy or adverse effects is currently lacking.

ANone: Various analytical techniques are employed for the detection, quantification, and characterization of CBG:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely used technique for the analysis of CBG and other cannabinoids in various matrices, including plant material, biological samples, and pharmaceutical preparations. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been employed for the identification and quantification of CBG and its metabolites. []

ANone: CBG, like many cannabinoids, exhibits low water solubility, which can impact its bioavailability. Formulation strategies, such as the use of solubilizers, cyclodextrins, or lipid-based carriers, could be explored to enhance its solubility and dissolution rate.

A: Several studies have reported the development and validation of analytical methods, particularly LC-MS/MS assays, for the quantification of CBG in various matrices. These validated methods ensure the accuracy, precision, and reliability of CBG measurements. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)